molecular formula C19H18BrNO4 B13540555 4-(4-bromophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

4-(4-bromophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

Cat. No.: B13540555
M. Wt: 404.3 g/mol
InChI Key: MGBWRFAKVKIIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a bromophenyl group and a phenylmethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxycarbonyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in substitution reactions, typically under basic or neutral conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-bromophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its bromophenyl group can serve as a probe in binding studies.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the bromophenyl group can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form halogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity. The phenylmethoxycarbonyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Fluorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

    4-(4-Methylphenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 4-(4-bromophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and the ability to form halogen bonds. These characteristics can enhance the compound’s utility in various applications compared to its analogs.

Properties

Molecular Formula

C19H18BrNO4

Molecular Weight

404.3 g/mol

IUPAC Name

4-(4-bromophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H18BrNO4/c20-15-8-6-14(7-9-15)16-10-21(11-17(16)18(22)23)19(24)25-12-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,22,23)

InChI Key

MGBWRFAKVKIIFP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.